molecular formula C9H16N2O B1324301 3,9-Diazaspiro[5.5]undecan-2-one CAS No. 867006-20-0

3,9-Diazaspiro[5.5]undecan-2-one

Cat. No.: B1324301
CAS No.: 867006-20-0
M. Wt: 168.24 g/mol
InChI Key: IAXNSRPALMNQBY-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[5.5]undecane framework.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,9-Diazaspiro[5.5]undecan-2-one plays a significant role in biochemical reactions, particularly as an antagonist of γ-aminobutyric acid type A receptors (GABAAR). This compound exhibits low cellular membrane permeability, which influences its interaction with biomolecules . It has been shown to interact with enzymes and proteins involved in neurotransmission, thereby modulating synaptic activity and neuronal signaling. The nature of these interactions is primarily competitive inhibition, where this compound binds to the active site of GABAAR, preventing the binding of endogenous ligands.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by modulating GABAergic transmission. It has been observed to affect gene expression related to neurotransmitter synthesis and release, thereby altering cellular metabolism and synaptic plasticity . Additionally, this compound impacts cellular functions such as ion channel regulation and membrane potential stabilization, which are crucial for maintaining neuronal excitability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with GABAAR. This binding results in the inhibition of receptor activity, leading to decreased chloride ion influx and subsequent hyperpolarization of the neuronal membrane . The compound’s structure allows it to fit precisely into the receptor’s binding pocket, thereby blocking the action of GABA and other agonists. This inhibition can lead to changes in gene expression, particularly those genes involved in neurotransmitter metabolism and synaptic function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits moderate stability, with degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of GABAAR activity, resulting in prolonged alterations in neuronal function and behavior. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GABAAR without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. The compound’s impact on animal models provides valuable insights into its safety and efficacy profile.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes such as GABA transaminase, which is responsible for the degradation of GABA . By inhibiting this enzyme, the compound can increase the levels of GABA in the synaptic cleft, thereby enhancing its inhibitory effects. This interaction with metabolic enzymes underscores the compound’s potential as a modulator of neurotransmitter dynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its low membrane permeability . The compound relies on specific transporters and binding proteins to facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as synaptic vesicles, where it exerts its inhibitory effects on GABAAR. The distribution pattern of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic regions of neuronal cells . It targets GABAAR located on the postsynaptic membrane, where it inhibits receptor activity. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its precise delivery to the synaptic sites. This subcellular distribution is essential for its function as a modulator of synaptic transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic core. For instance, the reaction of 1,5-diaminopentane with cyclohexanone in the presence of an acid catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds, which can be further utilized in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a ketone group, which imparts distinct chemical properties and biological activities. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXNSRPALMNQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629280
Record name 3,9-Diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867006-20-0
Record name 3,9-Diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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